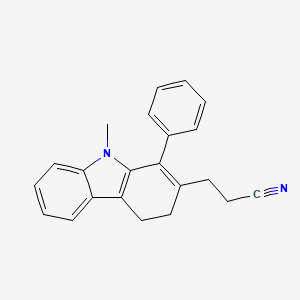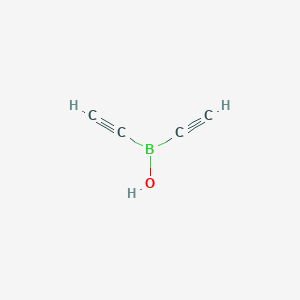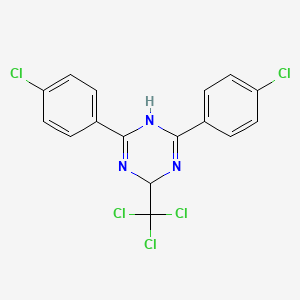
L-Valyl-L-histidyl-L-cysteinylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Valyl-L-histidyl-L-cysteinylglycine is a peptide compound composed of the amino acids valine, histidine, cysteine, and glycine. This compound is of interest due to its potential biological and chemical properties, which make it relevant in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-histidyl-L-cysteinylglycine typically involves solid-phase peptide synthesis (SPPS), a method widely used for the assembly of peptides. The process begins with the attachment of the C-terminal amino acid (glycine) to a solid resin. Subsequent amino acids (cysteine, histidine, and valine) are added sequentially through coupling reactions. Each coupling step is followed by deprotection to remove the protecting groups from the amino acids, allowing the next amino acid to be added. The final peptide is then cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as Escherichia coli, which then produces the peptide. The peptide is subsequently purified from the bacterial culture.
Analyse Des Réactions Chimiques
Types of Reactions
L-Valyl-L-histidyl-L-cysteinylglycine can undergo various chemical reactions, including:
Oxidation: The thiol group in cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The amino groups in the peptide can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: N-hydroxysuccinimide (NHS) esters can be used for amine substitution reactions.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of modified peptides with substituted amino groups.
Applications De Recherche Scientifique
L-Valyl-L-histidyl-L-cysteinylglycine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in cellular processes and signaling pathways.
Medicine: Explored for its therapeutic potential in treating diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of L-Valyl-L-histidyl-L-cysteinylglycine involves its interaction with specific molecular targets and pathways. The cysteine residue, with its thiol group, can participate in redox reactions, influencing cellular redox balance. The peptide may also interact with enzymes and receptors, modulating their activity and affecting various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Glutamyl-L-cysteinylglycine (Glutathione): A tripeptide with antioxidant properties.
L-Alanyl-L-histidyl-L-cysteinylglycine: A similar peptide with alanine instead of valine.
Uniqueness
L-Valyl-L-histidyl-L-cysteinylglycine is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. The presence of valine, histidine, and cysteine in the peptide sequence allows for unique interactions and reactions that are not observed in other similar compounds.
Propriétés
Numéro CAS |
798540-32-6 |
|---|---|
Formule moléculaire |
C16H26N6O5S |
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C16H26N6O5S/c1-8(2)13(17)16(27)21-10(3-9-4-18-7-20-9)15(26)22-11(6-28)14(25)19-5-12(23)24/h4,7-8,10-11,13,28H,3,5-6,17H2,1-2H3,(H,18,20)(H,19,25)(H,21,27)(H,22,26)(H,23,24)/t10-,11-,13-/m0/s1 |
Clé InChI |
FMEGELUAEZIZCG-GVXVVHGQSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CS)C(=O)NCC(=O)O)N |
SMILES canonique |
CC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CS)C(=O)NCC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({2-[(4-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14218262.png)
![5H-Pyrrolo[1,2-a]azepin-7-ol](/img/structure/B14218263.png)
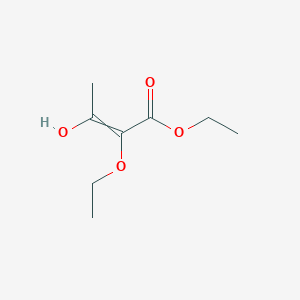
![Ethyl 3-[4-(benzyloxy)-3-methoxyphenyl]but-2-enoate](/img/structure/B14218272.png)
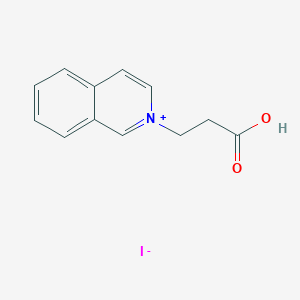
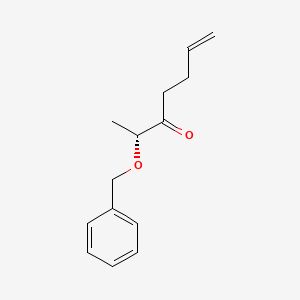


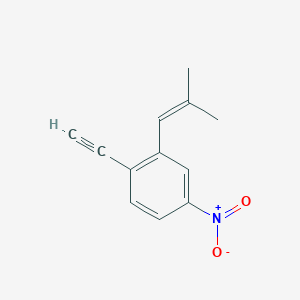
![1H-Indole, 3-[[4-(2,3-dichlorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14218298.png)

